molecular formula C21H21N3O B2584665 N-benzhydryl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide CAS No. 2034440-21-4

N-benzhydryl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide

Cat. No.: B2584665
CAS No.: 2034440-21-4
M. Wt: 331.419
InChI Key: KLSOOMIVDPJXMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzhydryl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide is a complex organic compound that belongs to the class of benzimidazole derivatives Benzimidazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzhydryl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide can be achieved through several synthetic routes. One common method involves the Debus-Radziszewski synthesis, which is a well-known procedure for preparing imidazole derivatives. This method typically involves the condensation of glyoxal, formaldehyde, and ammonia under acidic conditions .

Another approach is the Wallach synthesis, which involves the dehydrogenation of imidazolines. This method requires the use of strong oxidizing agents such as potassium permanganate or chromium trioxide . Additionally, the compound can be synthesized from alpha halo-ketones through nucleophilic substitution reactions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of synthetic route depends on factors such as cost, availability of starting materials, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

N-benzhydryl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzhydryl group or the imidazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated reagents, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Scientific Research Applications

N-benzhydryl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-benzhydryl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide is unique due to its specific structural features, such as the benzhydryl group and the tetrahydrobenzoimidazole core. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-benzhydryl-4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O/c25-21(17-11-12-18-19(13-17)23-14-22-18)24-20(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10,14,17,20H,11-13H2,(H,22,23)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLSOOMIVDPJXMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4)NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.